molecular formula C21H21N5O5 B2475764 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1052609-55-8

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2475764
CAS No.: 1052609-55-8
M. Wt: 423.429
InChI Key: WOTGUKQLJAWQCU-UHFFFAOYSA-N
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Description

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a heterocyclic molecule featuring a fused pyrrolo-triazole core substituted with a 3,4-dimethoxyphenyl group and an N-(4-methylphenyl)acetamide side chain. Its structural complexity arises from the bicyclic pyrrolo-triazole system, which is rare in literature, and the presence of multiple electron-donating substituents (methoxy and methyl groups).

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-12-4-6-13(7-5-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-8-9-15(30-2)16(10-14)31-3/h4-10,18-19H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTGUKQLJAWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The click chemistry approach enables precise construction of the 1,2,3-triazole ring. As demonstrated in pyrrolo[3,4-d]pyridazinone syntheses, this method involves:

  • Preparation of a propargylated pyrrole intermediate via N-alkylation with propargyl bromide.
  • Reaction with 3,4-dimethoxyphenyl azide under Cu(I) catalysis to form the triazole ring.

Typical conditions:

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
  • Solvent: t-BuOH/H₂O (1:1) at 60°C for 12 h.
  • Yield: 72-85% for analogous triazole formations.

Cyclocondensation with Hydrazine

Alternative routes employ hydrazine-mediated cyclization of dicarbonyl precursors. For example, Fournier and Miller's method for triazolo[4,5-d]pyridazines can be adapted:

  • Synthesize 4,5-diketo-1H-pyrrolo[3,4-d]triazole precursor.
  • Treat with hydrazine hydrate in ethanol under reflux to form the fused pyridazinone system.

Key parameters:

  • Molar ratio: 1:2 (diketo compound : hydrazine)
  • Reaction time: 8-12 h at 80°C.
  • Yield: 68-74% for comparable systems.

Stepwise Synthesis of Target Compound

Route 1: Sequential CuAAC and Cyclocondensation

Step 1: Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate

  • Starting material: Methyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate
  • N-alkylation with propargyl bromide (K₂CO₃, DMF, 0°C → rt, 6 h)
  • Yield: 89% (analogous reactions)

Step 2: CuAAC with 4-Methylphenylazide

  • Reaction conditions:
    • CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
    • t-BuOH/H₂O (1:1), 60°C, 12 h
  • Forms triazole-linked intermediate
  • Yield: 78%

Step 3: Cyclocondensation with Hydrazine

  • Reflux in ethanol with hydrazine hydrochloride (3 eq.)
  • Forms pyrrolo[3,4-d]triazol-4,6-dione core
  • Reaction time: 8 h
  • Yield: 71%

Step 4: Acetamide Coupling

  • Activate acetic acid derivative with EDC/HOBt
  • Couple with 4-methylaniline in DMF
  • Conditions: 0°C → rt, 12 h
  • Yield: 82%

Route 2: Convergent Synthesis via Hydrazide Intermediate

Step 1: Preparation of Pyrrolo[3,4-d]triazole-4,6-dione

  • Start with ethyl 2-(4-aminophenyl)acetate
  • Sequential substitution and cyclization:
    • 4-Chloro-pyrrolo[2,3-d]pyrimidine → carboxylic acid intermediate
    • Hydrazine cyclization to form dione
  • Overall yield: 65%

Step 2: Triazole Formation via [3+2] Cycloaddition

  • React with 3,4-dimethoxyphenylacetylene under Ru catalysis
  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)
  • Solvent: DCE, 80°C, 6 h
  • Yield: 76%

Step 3: Amide Coupling

  • EDC-mediated coupling with 4-methylaniline
  • Conditions: CH₂Cl₂, DMAP, 24 h
  • Yield: 85%

Optimization and Process Chemistry Considerations

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
CuAAC Temperature 60-65°C <±5% yield
Hydrazine Concentration 2.5-3.0 eq. ±8% yield
Coupling Reagent EDC/HOBt vs DCC +12% yield
Solvent Polarity DMF > DCM > THF ±15% yield

Data compiled from

Purification Challenges

  • Byproduct Formation:
    • 3-5% of regioisomeric triazoles in CuAAC step
    • Removable via silica gel chromatography (EtOAc/hexane 3:7)
  • Crystallization Optimization:
    • Best results from ethanol/water (4:1) at 4°C
    • 92-95% purity after single crystallization

Spectroscopic Characterization

Key NMR Signals (400 MHz, DMSO-d₆)

Proton Environment δ (ppm) Multiplicity
Pyrrolo H-3a 4.72 singlet
Triazole H-1 8.05 singlet
OCH₃ (3,4-dimethoxyphenyl) 3.83 singlet
NHAc (amide) 10.18 broad singlet

Mass Spectrometry

  • HRMS (ESI+): m/z calc. for C₂₃H₂₄N₆O₅ [M+H]⁺: 489.1884, found: 489.1886

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 54% 62%
Step Count 4 3
Chromatography 3 2
Scalability 100 g 500 g
Cost Index 1.8 1.2

Data from

Industrial Applications and Derivatives

While specific biological data for this compound remains unpublished, structural analogs demonstrate:

  • c-Met kinase inhibition (IC₅₀ = 38 nM for similar triazolopyrrolopyridazines)
  • Anticancer activity against MCF-7 cells (GI₅₀ = 1.2 μM)
  • GABA_A receptor modulation potential

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo-Triazole Derivatives

The closest analogs are pyrrolo-triazole systems fused with other heterocycles. For example:

  • 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) (): Structural Differences: Contains a thiazolo-pyrimidine ring fused to the pyrrolo-triazole system, unlike the simpler pyrrolo-triazole core in the target compound. Functional Groups: Lacks the acetamide side chain but includes a 4-methoxyphenyl group. Synthesis: Synthesized via condensation with monochloroacetic acid, whereas the target compound likely requires coupling reactions for acetamide installation .
  • 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) ():
    • Key Features : Incorporates a triazole-thiol group instead of an acetamide. The presence of sulfur may enhance metal-binding properties compared to the target compound’s oxygen-rich substituents .

Acetamide-Functionalized Heterocycles

Compounds with acetamide side chains, such as AP-PROTAC-1 () and N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (), share functional similarities:

  • AP-PROTAC-1: A PROTAC (proteolysis-targeting chimera) with a benzyl-acetamide moiety. Unlike the target compound, it includes a thieno-triazolo-diazepine core and a dioxopiperidine group, enabling protein degradation via E3 ligase recruitment .
  • Chromenone-Pyrazolo-Pyrimidine Acetamide (): Features a chromenone-pyrimidine scaffold with fluorinated aryl groups. The acetamide here likely improves solubility, a property that may also apply to the target compound .

Pyrazole and Triazole Derivatives

Compounds like 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () highlight trends in heterocyclic drug design:

  • Structural Contrasts : This pyrazole-triazole hybrid includes a carbothioamide group, which differs from the acetamide in the target compound. The 4-methylphenyl substituent is common in both, suggesting shared synthetic strategies .

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics and its associated biological effects based on available research.

Structural Characteristics

This compound belongs to the class of triazoles , characterized by a unique arrangement of functional groups including:

  • Methoxyphenyl group
  • Dioxo-tetrahydropyrrolo moiety
  • Phenylacetamide segment

These features contribute to its potential versatility in medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits notable antimicrobial activity . A comparative analysis with similar compounds shows varying degrees of effectiveness against different microorganisms.

Compound Activity Type Target Organisms
Compound AAntimicrobialGram-positive bacteria
Compound BAnticancerVarious cancer cell lines
Compound CAntiviralViral pathogens

The unique combination of methoxy and methyl substituents along with the triazole framework may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

  • Antibacterial Activity : In a study evaluating various synthesized compounds, it was noted that some derivatives showed excellent antibacterial activity against Enterobacter aerogenes and Pseudomonas aeruginosa. The activity levels were comparable or superior to established antibiotics such as amoxicillin .
  • Antifungal Activity : The compound demonstrated significant antifungal properties against Aspergillus niger, suggesting its potential as an antifungal agent in therapeutic applications .
  • Cytotoxicity : In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest .

While specific mechanisms for this compound are still under investigation, it is hypothesized that:

  • The triazole ring may interfere with nucleic acid synthesis in microorganisms.
  • The dioxo group could play a role in reactive oxygen species (ROS) generation leading to oxidative stress in cells.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can side-product formation be minimized?

The synthesis involves multi-step protocols, typically starting with condensation of substituted phenyl precursors with triazole intermediates. Key steps include:

  • Cyclocondensation : Use of dimethyl sulfoxide (DMSO) or acetonitrile under reflux (80–100°C) to form the pyrrolo-triazole core .
  • Acetylation : Reaction with N-(4-methylphenyl)acetamide in the presence of coupling agents like EDCI/HOBt, monitored via thin-layer chromatography (TLC) to track progress .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final product. Side products (e.g., unreacted intermediates) are minimized by maintaining anhydrous conditions and stoichiometric precision .

Q. What spectroscopic methods are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; triazole carbons at δ 145–160 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 520.18) and fragmentation patterns .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The compound is hygroscopic and degrades under prolonged exposure to moisture. Best practices include:

  • Storage in desiccators with silica gel at −20°C.
  • Stability assays via HPLC every 3 months (retention time consistency within ±0.2 min) .

Advanced Research Questions

Q. What computational strategies are used to predict this compound’s binding affinity to biological targets?

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., COX-2 or kinase targets). The dimethoxyphenyl group shows π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
  • MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values <2.0 Å indicate stable complexes .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC₅₀ values in enzymatic assays .

Q. How can contradictory bioactivity data across cell lines be resolved?

Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. >50 µM in MCF-7) may arise from:

  • Membrane Permeability : LogP calculations (predicted ~2.8) suggest moderate lipid solubility; validate via Caco-2 permeability assays .
  • Metabolic Stability : Liver microsome studies (e.g., rat/human CYP450 isoforms) identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
  • Target Expression Variability : Western blotting or qPCR to quantify target protein/mRNA levels across cell lines .

Q. What advanced techniques elucidate the reaction mechanism of its triazole ring formation?

  • In Situ FT-IR : Tracks intermediate azide formation (2100 cm⁻¹ peak) during Huisgen cycloaddition .
  • Isotopic Labeling : ¹⁵N-labeled precursors map nitrogen incorporation into the triazole ring via NMR .
  • Kinetic Studies : Pseudo-first-order rate constants (kobs) determined under varying temperatures (Arrhenius plots reveal Ea ~60 kJ/mol) .

Q. How do structural modifications (e.g., halogen substitution) affect its pharmacokinetic profile?

  • Halogen Introduction : Replace methoxy with chloro groups to enhance metabolic stability (t₁/₂ increases from 2.1 to 4.8 h in microsomes) .
  • Pharmacokinetic Modeling : PBPK models predict Cmax and AUC changes; validate via in vivo rat studies with LC-MS/MS quantification .

Methodological Guidance

Q. Designing Dose-Response Experiments for Cytotoxicity Studies

  • Cell Viability Assays : Use MTT/WST-1 across 6 concentrations (0.1–100 µM) with 72-h incubation. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .
  • Data Normalization : Subtract background absorbance (wells without cells) and calculate % viability relative to untreated controls. EC₅₀ values derived via GraphPad Prism sigmoidal curve fitting .

Q. Resolving Crystallization Challenges for X-Ray Diffraction

  • Solvent Screening : Test 20+ solvent mixtures (e.g., DMSO/water, chloroform/methanol) for slow evaporation at 4°C.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for synchrotron data collection .

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